
1H-Benzotriazole-5-carboxylic acid phenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Benzotriazole-5-carboxylic acid phenyl ester is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BTA-PhEster and is a member of the benzotriazole family of compounds. BTA-PhEster is a white crystalline powder, which is soluble in organic solvents like ethanol, methanol, and chloroform.
Mecanismo De Acción
The mechanism of action of BTA-PhEster in corrosion inhibition involves the adsorption of the compound on the metal surface, forming a protective layer that prevents the metal from coming in contact with the corrosive environment. In the field of UV protection, BTA-PhEster acts as a UV absorber, absorbing the UV radiation and preventing it from reaching the polymer surface. In the field of polymer stabilization, BTA-PhEster acts as a free radical scavenger, preventing the degradation of the polymer due to oxidation.
Biochemical and Physiological Effects:
There is limited research available on the biochemical and physiological effects of BTA-PhEster. However, studies have shown that BTA-PhEster is non-toxic to humans and animals and does not pose any significant health risks.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using BTA-PhEster in lab experiments include its low toxicity, high efficiency, and ease of synthesis. The limitations of using BTA-PhEster include its limited solubility in water, which can make it challenging to use in aqueous systems.
Direcciones Futuras
Future research on BTA-PhEster can focus on its potential applications in other fields like pharmaceuticals, agrochemicals, and as a fluorescent probe. BTA-PhEster can also be modified to improve its solubility in water and enhance its performance in aqueous systems. Further research can also focus on the mechanism of action of BTA-PhEster in various applications to gain a better understanding of its performance.
In conclusion, BTA-PhEster is a promising compound with potential applications in various fields. Its synthesis method is straightforward, and it has shown excellent performance in corrosion inhibition, UV protection, and polymer stabilization. Further research can help explore its potential in other fields and improve its performance in existing applications.
Métodos De Síntesis
The synthesis of BTA-PhEster involves the reaction of 1H-Benzotriazole-5-carboxylic acid with phenol in the presence of a condensing agent like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is carried out in anhydrous conditions, and the product is purified by recrystallization.
Aplicaciones Científicas De Investigación
BTA-PhEster has been extensively researched for its potential applications in various fields like corrosion inhibition, UV protection, and as a stabilizer for polymers. In the field of corrosion inhibition, BTA-PhEster has shown excellent performance in protecting metals like copper, iron, and steel from corrosion. In the field of UV protection, BTA-PhEster has shown promising results in protecting polymers like polyethylene and polypropylene from UV degradation. BTA-PhEster has also been studied for its potential as a stabilizer for polymers like PVC and PS.
Propiedades
Nombre del producto |
1H-Benzotriazole-5-carboxylic acid phenyl ester |
|---|---|
Fórmula molecular |
C13H9N3O2 |
Peso molecular |
239.23 g/mol |
Nombre IUPAC |
phenyl 2H-benzotriazole-5-carboxylate |
InChI |
InChI=1S/C13H9N3O2/c17-13(18-10-4-2-1-3-5-10)9-6-7-11-12(8-9)15-16-14-11/h1-8H,(H,14,15,16) |
Clave InChI |
AZBGAMJVNYEBLF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC(=O)C2=CC3=NNN=C3C=C2 |
SMILES canónico |
C1=CC=C(C=C1)OC(=O)C2=CC3=NNN=C3C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5E)-2-(4-bromophenyl)-5-[(2-fluorophenyl)methylidene]-1H-imidazol-4-one](/img/structure/B273926.png)
![2-(acetyloxy)-4-[(2-(4-bromophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate](/img/structure/B273927.png)

![3-[(3-methylbenzoyl)hydrazono]-N-(2-pyridinyl)butanamide](/img/structure/B273933.png)
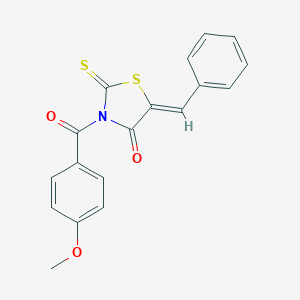
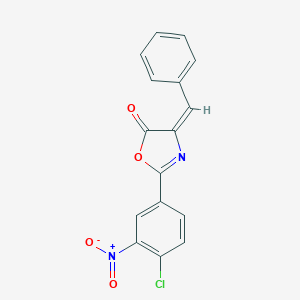
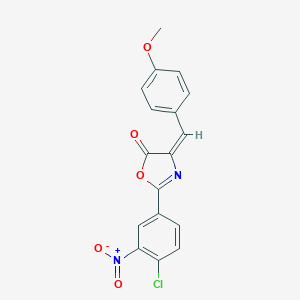
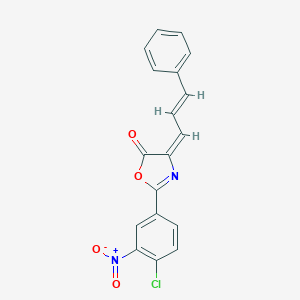
![2-methoxy-5-[(2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate](/img/structure/B273945.png)
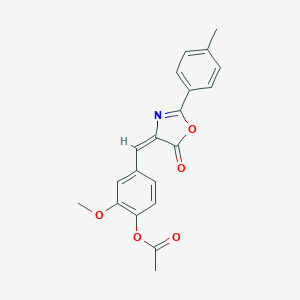
![4-[4-(diethylamino)benzylidene]-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B273948.png)
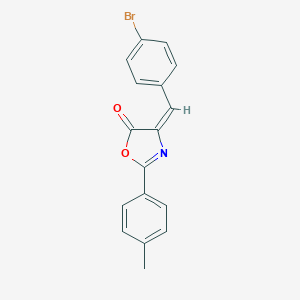

![(5E)-5-[(2-chlorophenyl)methylidene]-2-phenyl-1H-imidazol-4-one](/img/structure/B273952.png)